An In-depth Technical Guide to 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
An In-depth Technical Guide to 5-Fluoro PB-22 N-(3-fluoropentyl) Isomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The physiological and toxicological properties of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer have not been extensively evaluated. Much of the available biological data pertains to the more widely studied isomer, 5-Fluoro PB-22 (with the fluorine atom at the 5-position of the pentyl chain). This guide provides the known chemical and analytical properties of the N-(3-fluoropentyl) isomer and presents the pharmacological context of related compounds.
Introduction
5-Fluoro PB-22 N-(3-fluoropentyl) isomer is a synthetic cannabinoid and a positional isomer of the more commonly known 5F-PB-22. As with other synthetic cannabinoids, its chemical structure is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors. This document provides a comprehensive overview of the known chemical properties and analytical methodologies for the identification of this specific isomer.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer are crucial for its synthesis, handling, and analysis. While some properties are available from commercial suppliers, a complete experimental characterization is not publicly documented.
| Property | Value | Source |
| Formal Name | 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester | [1] |
| CAS Number | 2365471-07-2 | [1] |
| Molecular Formula | C₂₃H₂₁FN₂O₂ | [1] |
| Formula Weight | 376.4 g/mol | [1] |
| Formulation | A solution in acetonitrile | [1] |
| UV λmax | 215, 230, 291 nm | [1] |
| SMILES | O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 | [1] |
| InChI Key | KHHVRLVERWQVQC-UHFFFAOYSA-N | [1] |
Solubility
| Solvent | Approximate Solubility |
| DMF | 11 mg/ml |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
| DMSO | 10 mg/ml |
Data provided by Cayman Chemical.[1]
Biological Activity and Signaling Pathways
Note: There is no specific pharmacological data (e.g., receptor binding affinity, efficacy) available for the 5-Fluoro PB-22 N-(3-fluoropentyl) isomer. The information below pertains to the closely related and well-studied synthetic cannabinoid, 5F-PB-22, and should be used for contextual purposes only.
5F-PB-22 is a potent full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2] The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is predominantly found in the immune system and peripheral tissues.
Activation of the CB1 receptor by an agonist like 5F-PB-22 initiates a G-protein-coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
Due to the lack of specific biological studies on the 5-Fluoro PB-22 N-(3-fluoropentyl) isomer, this section will focus on analytical methods for its identification and differentiation from other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
A key challenge in forensic and research settings is the differentiation of positional isomers of synthetic cannabinoids. GC-MS is a standard technique for this purpose.
Objective: To determine the retention time of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer and differentiate it from other N-fluoropentyl isomers.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS).
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Column: A non-polar column, such as a DB-5MS or equivalent.
Method:
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Sample Preparation: Dissolve the reference standard of 5-Fluoro PB-22 N-(3-fluoropentyl) isomer and other isomers in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.
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GC Conditions:
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Inlet Temperature: 250°C
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Injection Volume: 1 µL (splitless mode)
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Carrier Gas: Helium
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Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at a rate of 20°C/minute, and hold for 5 minutes.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Scan Range: m/z 40-550.
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Expected Results: The retention time for 5-Fluoro PB-22 N-(3-fluoropentyl) isomer has been reported to be approximately 21.338 minutes under specific chromatographic conditions.[3] This allows for its differentiation from the N-(2-fluoropentyl) isomer (approx. 20.853 min), the N-(4-fluoropentyl) isomer (approx. 21.568 min), and the parent 5F-PB-22 (approx. 22.642 min).[3]
References
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
